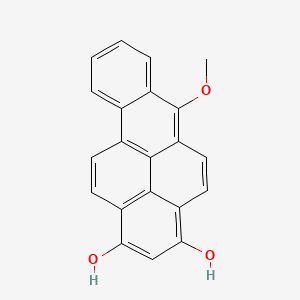
Neopentyl glycol diisopalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopentyl glycol diisopalmitate: is an ester derived from neopentyl glycol and palmitic acid. It is widely used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and resistance to oxidation, making it a valuable ingredient in various formulations.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl glycol diisopalmitate is synthesized through an esterification reaction between neopentyl glycol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to a temperature range of 150-200°C, and the catalyst concentration is carefully controlled to optimize the yield and purity of the final product. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Neopentyl glycol diisopalmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl glycol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Neopentyl glycol and palmitic acid.
Transesterification: New ester and alcohol, depending on the reactants used.
科学研究应用
Chemistry: Neopentyl glycol diisopalmitate is used as a model compound in studies of esterification and transesterification reactions. Its stability and well-defined structure make it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology and Medicine: In the field of biology, this compound is used in the formulation of drug delivery systems. Its emollient properties help enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and skin penetration.
Industry: In the cosmetics industry, this compound is a key ingredient in lotions, creams, and other personal care products. It provides a non-greasy, silky feel to the skin and helps stabilize formulations by preventing the oxidation of other ingredients.
作用机制
Neopentyl glycol diisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and enhancing skin hydration. The compound’s molecular structure allows it to interact with the lipid bilayer of the skin, improving the delivery of active ingredients and enhancing their efficacy.
相似化合物的比较
Neopentyl glycol diheptanoate: Another ester of neopentyl glycol, known for its emollient properties and used in similar applications.
Trimethylolpropane triisostearate: A triester with excellent skin-feel properties, used in high-end cosmetic formulations.
Pentaerythritol tetraoctanoate: A tetraester with superior oxidative stability, used in long-lasting cosmetic products.
Uniqueness: Neopentyl glycol diisopalmitate stands out due to its balanced combination of stability, emollient properties, and compatibility with a wide range of cosmetic ingredients. Its resistance to oxidation and hydrolysis makes it a preferred choice for formulations requiring long shelf life and consistent performance.
属性
CAS 编号 |
68957-80-2 |
|---|---|
分子式 |
C37H72O4 |
分子量 |
581.0 g/mol |
IUPAC 名称 |
[2,2-dimethyl-3-(14-methylpentadecanoyloxy)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C37H72O4/c1-33(2)27-23-19-15-11-7-9-13-17-21-25-29-35(38)40-31-37(5,6)32-41-36(39)30-26-22-18-14-10-8-12-16-20-24-28-34(3)4/h33-34H,7-32H2,1-6H3 |
InChI 键 |
HQMSGQNZOKIETL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



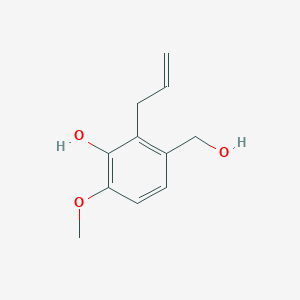
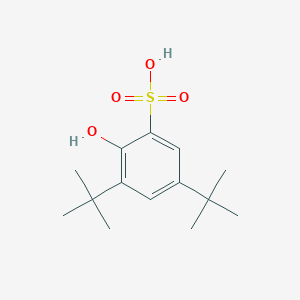
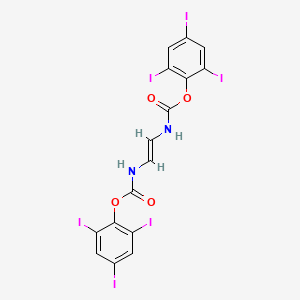
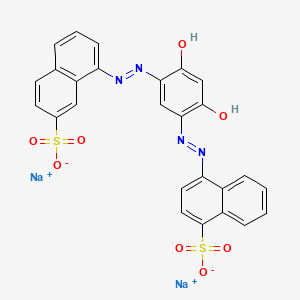
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
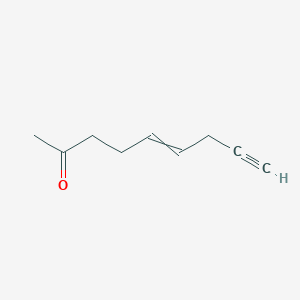
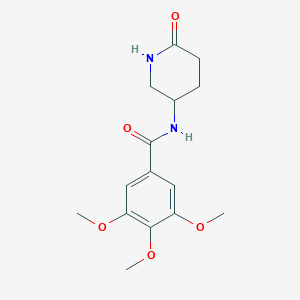
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
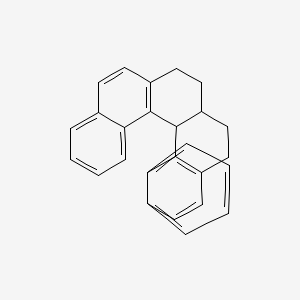
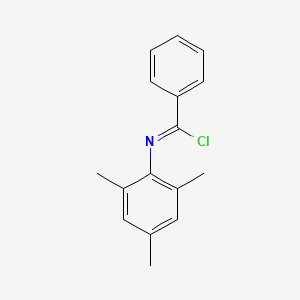
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
